![molecular formula C13H9Cl2F3Si B12514968 Dichloro(phenyl)[3-(trifluoromethyl)phenyl]silane CAS No. 700847-56-9](/img/structure/B12514968.png)
Dichloro(phenyl)[3-(trifluoromethyl)phenyl]silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dichloro(phenyl)[3-(trifluoromethyl)phenyl]silane is an organosilicon compound that features both dichloro and trifluoromethyl groups attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dichloro(phenyl)[3-(trifluoromethyl)phenyl]silane typically involves the reaction of phenylsilane derivatives with chlorinating agents and trifluoromethylating reagents. One common method involves the use of trifluoromethyltrimethylsilane (TMSCF3) as a trifluoromethylating agent, which reacts with phenylsilane in the presence of a catalyst such as copper(I) iodide . The reaction conditions often require an inert atmosphere and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and trifluoromethylation processes, utilizing specialized equipment to handle the reactive intermediates and maintain safety standards. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Dichloro(phenyl)[3-(trifluoromethyl)phenyl]silane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as amines or alkoxides, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized to form silanols or reduced to form silanes with different substituents.
Coupling Reactions: It can participate in cross-coupling reactions to form more complex organosilicon compounds.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, alcohols, and thiols.
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminophenylsilane derivatives, while oxidation reactions can produce silanol derivatives.
Scientific Research Applications
Dichloro(phenyl)[3-(trifluoromethyl)phenyl]silane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds and as a reagent in various organic transformations.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in the design of novel pharmaceuticals with improved efficacy and safety profiles.
Industry: It is used in the production of specialty materials, such as coatings and adhesives, due to its unique chemical properties.
Mechanism of Action
The mechanism by which Dichloro(phenyl)[3-(trifluoromethyl)phenyl]silane exerts its effects involves interactions with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact with biological membranes and enzymes more effectively. The dichloro and phenyl groups contribute to the compound’s reactivity and ability to form stable complexes with metal ions and other molecules.
Comparison with Similar Compounds
Similar Compounds
Trifluoromethylphenylsilane: Lacks the dichloro substituents but shares the trifluoromethyl group.
Dichlorophenylsilane: Lacks the trifluoromethyl group but shares the dichloro substituents.
Phenyltrifluorosilane: Contains a trifluoromethyl group attached to a silicon atom instead of a phenyl ring.
Uniqueness
Dichloro(phenyl)[3-(trifluoromethyl)phenyl]silane is unique due to the presence of both dichloro and trifluoromethyl groups on the phenyl ring, which imparts distinct chemical properties and reactivity. This combination of substituents allows for a wide range of chemical transformations and applications that are not possible with similar compounds lacking one of these groups.
Properties
CAS No. |
700847-56-9 |
|---|---|
Molecular Formula |
C13H9Cl2F3Si |
Molecular Weight |
321.19 g/mol |
IUPAC Name |
dichloro-phenyl-[3-(trifluoromethyl)phenyl]silane |
InChI |
InChI=1S/C13H9Cl2F3Si/c14-19(15,11-6-2-1-3-7-11)12-8-4-5-10(9-12)13(16,17)18/h1-9H |
InChI Key |
WRKXSYSPBRYGRS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[Si](C2=CC=CC(=C2)C(F)(F)F)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(2-bromocyclohexen-1-yl)phenyl]methanesulfonamide](/img/structure/B12514913.png)
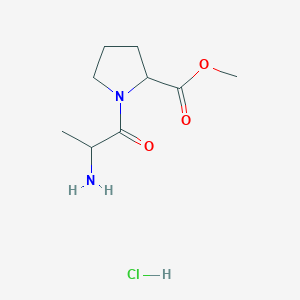


![(-)-8-[4-(2-butoxyethoxy)phenyl]-1-isobutyl-N-[4-[[[1-propyl-1H-imidazol-5-yl]methyl]sulfinyl]phenyl]-1,2,3,4-tetrahydro-1-benzoazocine-5-carboxamide](/img/structure/B12514925.png)
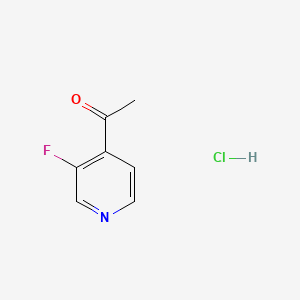
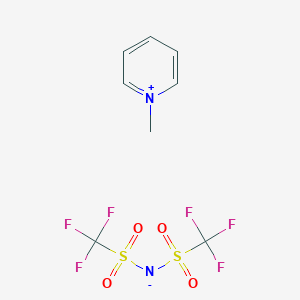
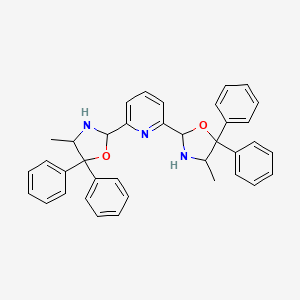
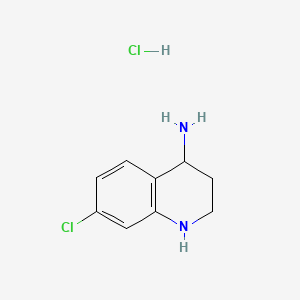
![tert-butyl N-[1-({3-[(tert-butyldiphenylsilyl)oxy]-1-(diphenylphosphanyl)butan-2-yl}carbamoyl)-2,2-dimethylpropyl]carbamate](/img/structure/B12514950.png)
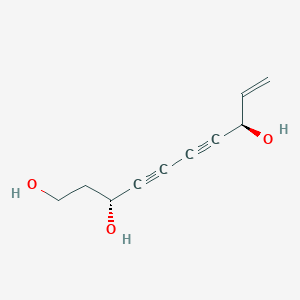

![2-Bromo-imidazo[1,2-a]pyridin-7-ol](/img/structure/B12514976.png)
